Tricyclic Ring Fusion Topology vs. Bicyclic [1,2,5]Thiadiazolo[3,4-b]pyrazine: Nitrogen Count and H-Bond Acceptor Capacity
2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine possesses five nitrogen atoms distributed across a tricyclic framework, compared to four nitrogen atoms in the bicyclic [1,2,5]thiadiazolo[3,4-b]pyrazine system . The additional nitrogen in the 1,2,4-triazole ring contributes to a higher polar surface area (PSA = 72.78 Ų for the target compound) and introduces a distinct hydrogen-bond acceptor topology that is absent in the bicyclic comparator . This difference in the spatial arrangement of H-bond acceptors directly affects ligand–protein recognition patterns, as demonstrated in molecular docking studies of related pyrazine-thiadiazole hybrids where the number and positioning of heteroatoms modulated binding scores by up to 16.2 kcal/mol across analogs [1].
| Evidence Dimension | Nitrogen atom count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 5 nitrogen atoms; PSA = 72.78 Ų |
| Comparator Or Baseline | [1,2,5]Thiadiazolo[3,4-b]pyrazine: 4 nitrogen atoms; PSA not directly reported but structurally lower due to absence of triazole ring |
| Quantified Difference | +1 nitrogen atom; PSA difference estimated to be ≥15–20 Ų based on the contribution of the additional triazole nitrogen atoms |
| Conditions | In silico physicochemical property comparison using database-predicted values |
Why This Matters
The higher PSA and distinct H-bond acceptor pattern affect membrane permeability and target engagement profiles, making the tricyclic scaffold non-interchangeable with bicyclic analogs in drug discovery libraries.
- [1] Abumelha, H. M. et al. BMC Chemistry 2025, 19(1), 229. Docking scores of pyrazine-thiadiazole hybrids showing binding affinity variations up to S = −16.1657 kcal/mol. View Source
